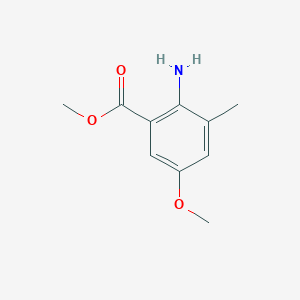

methyl 2-amino-5-methoxy-3-methylbenzoate

概要

説明

Methyl 2-amino-5-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

準備方法

The synthesis of methyl 2-amino-5-methoxy-3-methylbenzoate typically involves the esterification of 2-amino-5-methoxy-3-methylbenzoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time. For example, the use of solid acid catalysts or microwave-assisted synthesis can enhance the reaction efficiency and scalability .

化学反応の分析

Methyl 2-amino-5-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction can produce primary amines .

科学的研究の応用

Methyl 2-amino-5-methoxy-3-methylbenzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: In the agrochemical industry, it is used as an intermediate in the synthesis of herbicides and pesticides.

作用機序

The mechanism of action of methyl 2-amino-5-methoxy-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

In medicinal chemistry, the compound’s derivatives may inhibit specific enzymes or signaling pathways involved in disease progression. The exact molecular targets and pathways vary depending on the derivative and the disease being targeted .

類似化合物との比較

Methyl 2-amino-5-methoxy-3-methylbenzoate can be compared with other similar compounds, such as:

Methyl 2-amino-5-bromobenzoate: This compound has a bromine atom instead of a methoxy group, which can significantly alter its reactivity and applications.

Methyl 3-amino-5-bromo-2-methylbenzoate:

Methyl 2-amino-3-methylbenzoate: Lacks the methoxy group, which can influence its solubility and reactivity in various chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

Methyl 2-amino-5-methoxy-3-methylbenzoate, a compound with significant potential in various biological and medicinal applications, has garnered attention due to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group and an amino group attached to a methylbenzoate scaffold. This structure contributes to its reactivity and interaction with biological targets. The presence of these functional groups enhances its solubility and ability to penetrate biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can block critical biochemical pathways.

- Receptor Interaction : It may interact with cellular receptors, influencing various signaling pathways that regulate cell function and proliferation.

- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress .

Pharmacological Applications

This compound has potential applications in various therapeutic areas:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in treating infections .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in conditions characterized by inflammation .

- Anticancer Potential : Preliminary studies suggest that derivatives of methyl benzoates can inhibit cancer cell proliferation, warranting further exploration into its anticancer effects .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study conducted on methyl benzoate derivatives found that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .

Case Study: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of similar compounds, it was observed that this compound significantly reduced the levels of pro-inflammatory cytokines in cultured macrophages. This reduction indicates its potential utility in managing inflammatory diseases such as arthritis .

特性

IUPAC Name |

methyl 2-amino-5-methoxy-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(13-2)5-8(9(6)11)10(12)14-3/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYELRWCGBLELSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。